- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

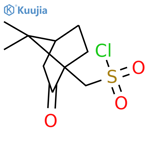

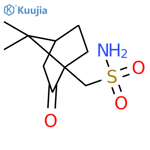

60886-80-8 structure

Nom du produit:(1S)-(-)-(10-Camphorsulfonyl)imine

Numéro CAS:60886-80-8

Le MF:C10H15NO2S

Mégawatts:213.29660153389

MDL:MFCD09992876

CID:90080

PubChem ID:87566403

(1S)-(-)-(10-Camphorsulfonyl)imine Propriétés chimiques et physiques

Nom et identifiant

-

- (1S)-(-)-Camphorsulfonylimine

- (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0

- (2S)-Bornane-10,2-sultam

- Bornanesultam

- SCamphorsulfonylimine

- (1S)-(-)-(10-Camphorsulfonyl)imine

- (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- (-)-10-Camphorsulfonimine

- (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide

- (1S)-(?)-Camphorsulfonylimine

- (-)-10-Mercaptoisoborneol

- (-)-10-sulfanylisoborneol

- (-)-camphorylsulfonyl imine

- (1S)-(-)-10-Mercaptoisoborneol

- (1S)-(-)-5,10-camphorsulfonylimine

- (1S,2R,4R)-(-)-10-mercapt

- (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid

- (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide

- 1S-(-)-10-Mercaptoisoborneol

- AG-G-78940

- AGN-PC-00KA98

- ANW-43983

- CTK8B4136

- KB-00776

- M1341

- (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide

- (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide

- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide

- ZB004141

- (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha

- 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-

- (-)-Camphorsulfonyl imine

-

- MDL: MFCD09992876

- Piscine à noyau: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1

- La clé Inchi: ZAHOEBNYVSWBBW-PVSHWOEXSA-N

- Sourire: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C

- BRN: 85296

Propriétés calculées

- Qualité précise: 213.08200

- Masse isotopique unique: 213.082

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 0

- Complexité: 430

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.1

- Surface topologique des pôles: 54.9

Propriétés expérimentales

- Couleur / forme: Poudre blanche

- Dense: 1.50

- Point de fusion: 227.0 to 231.0 deg-C

- Point d'ébullition: 337 ºC

- Point d'éclair: 158 ºC

- Indice de réfraction: -31 ° (C=2, CHCl3)

- Le PSA: 54.88000

- Le LogP: 2.11350

- Activités optiques: [α]19/D −34°, c = 1 in chloroform

(1S)-(-)-(10-Camphorsulfonyl)imine Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 36/37/38

- Instructions de sécurité: S26; S36

-

Identification des marchandises dangereuses:

- Terminologie du risque:R36/37/38

- Conditions de stockage:Sealed in dry,Room Temperature

(1S)-(-)-(10-Camphorsulfonyl)imine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A204918-1g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 1g |

$7.0 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S856486-10g |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 98.00%LC&N | 10g |

¥340.00 | 2022-10-10 | |

| eNovation Chemicals LLC | D955073-25g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 25g |

$85 | 2024-06-07 | |

| TRC | C175085-1g |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 1g |

$ 69.00 | 2023-09-08 | ||

| Alichem | A059004047-25g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 25g |

$235.44 | 2023-09-01 | |

| Alichem | A059004047-100g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 100g |

$545.40 | 2023-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20823-25g |

(1S)-(-)-Camphorsulfonylimine, 98+% |

60886-80-8 | 98+% | 25g |

¥8123.00 | 2023-06-02 | |

| TRC | C175085-1000mg |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 1g |

$ 69.00 | 2023-04-18 | ||

| Ambeed | A204918-100g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 100g |

$228.0 | 2025-02-20 | |

| Ambeed | A204918-5g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 5g |

$16.0 | 2025-02-20 |

(1S)-(-)-(10-Camphorsulfonyl)imine Méthode de production

Méthode de production 1

Conditions de réaction

1.1R:NH4OH

2.1R:HCl

2.1R:HCl

Référence

Méthode de production 2

Conditions de réaction

1.1

2.1

2.1

Référence

- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743

Méthode de production 3

Conditions de réaction

1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt

1.2R:H2O, S:H2O, cooled

1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C

1.4S:PhMe, 4 h, reflux

1.2R:H2O, S:H2O, cooled

1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C

1.4S:PhMe, 4 h, reflux

Référence

- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam, Organic Preparations and Procedures International, 2008, 40(2), 209-213

Méthode de production 4

Conditions de réaction

1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

Référence

- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Méthode de production 5

Conditions de réaction

1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt

1.2R:NH3, S:H2O, 0°C; 3 h, rt

1.3S:PhMe, 4 h, reflux

1.2R:NH3, S:H2O, 0°C; 3 h, rt

1.3S:PhMe, 4 h, reflux

Référence

- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin, Organic Letters, 2018, 20(11), 3286-3290

Méthode de production 6

Conditions de réaction

1.1R:H2SO4, R:Ac2O

2.1R:SOCl2

3.1R:NH4OH

4.1R:HCl

2.1R:SOCl2

3.1R:NH4OH

4.1R:HCl

Référence

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Méthode de production 7

Conditions de réaction

1.1R:SOCl2, S:CHCl3, 3 h, 60°C

Référence

- Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride, Phosphorus, 2017, 192(5), 485-489

Méthode de production 8

Conditions de réaction

1.1R:NH4OH

2.1

2.1

Référence

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Méthode de production 9

Conditions de réaction

1.1R:SOCl2

2.1R:NH4OH

3.1R:HCl

2.1R:NH4OH

3.1R:HCl

Référence

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Méthode de production 10

Conditions de réaction

1.1R:HCl

Référence

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Méthode de production 11

Conditions de réaction

1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C

1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C

2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C

2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

Référence

- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Méthode de production 12

Conditions de réaction

1.1R:SOCl2

2.1R:NH4OH

3.1

2.1R:NH4OH

3.1

Référence

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Méthode de production 13

Conditions de réaction

1.1

Référence

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Méthode de production 14

Conditions de réaction

1.1

Référence

- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743

Méthode de production 15

Conditions de réaction

1.1

Référence

- Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy, Organic Process Research & Development, 2018, 22(3), 321-327

(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials

- (1S)-(+)-10-Camphorsulfonamide

- D-Camphor-10-sulfonyl chloride

- (+)-Camphor

- Bicyclo[2.2.1]heptane-1-methanesulfonamide, 7,7-dimethyl-2-oxo-

- (1R)-(-)-10-Camphorsulfonic Acid

- (1S)-(+)-Camphor-10-sulphonic acid

(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products

(1S)-(-)-(10-Camphorsulfonyl)imine Littérature connexe

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

3. Back matter

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine) Produits connexes

- 107869-45-4((+)-10-Camphorsulfonimine)

- 1308649-79-7(Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate)

- 1261740-10-6(2-Iodobenzo[d]thiazol-5-ol)

- 2138390-85-7(3-amino-1-2-(2,2-difluorocyclopropyl)ethyl-1,2-dihydropyridin-2-one)

- 1804944-80-6(3-Bromo-4-(difluoromethyl)-2-methylpyridine)

- 105234-30-8(2-(4-Oxoquinazolin-1(4H)-yl)acetic acid)

- 2172509-82-7(6-amino-5-(1,3-dioxaindan-5-yl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one)

- 2300982-44-7(Ripk1-IN-7)

- 921544-88-9(4-tert-butyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide)

- 114342-15-3(glycine benzyl ester toluene-4-sulfonate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine

Pureté:99%

Quantité:100g

Prix ($):204.0